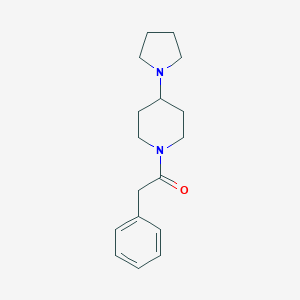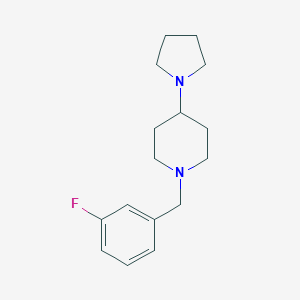![molecular formula C22H30N4 B247063 1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine, commonly known as P4, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a complex organic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of P4 involves the inhibition of the serotonin and norepinephrine transporters, which leads to an increase in the extracellular concentration of these neurotransmitters in the brain. This results in enhanced neurotransmission and modulation of the activity of various downstream targets, including ion channels and receptors. P4 has also been shown to have an allosteric modulatory effect on the GABA-A receptor, which enhances the inhibitory tone in the brain and contributes to its anxiolytic activity.
Biochemical and Physiological Effects:
P4 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, ion channels, and receptors. It has been shown to enhance the activity of the serotonergic and noradrenergic systems, which are involved in the regulation of mood and anxiety. P4 has also been found to modulate the activity of the GABA-A receptor, which is implicated in the regulation of anxiety and stress responses. In addition, P4 has been found to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
P4 has several advantages for lab experiments, including its high potency and selectivity for the serotonin and norepinephrine transporters, as well as its ability to modulate the activity of various ion channels and receptors. However, P4 also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on P4, including the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of novel therapeutic applications. P4 has shown promising results in preclinical studies for the treatment of depression, anxiety, and other neurological disorders, and further research is needed to evaluate its safety and efficacy in clinical trials. In addition, P4 has potential applications in other areas, such as drug abuse and addiction, pain management, and neurodegenerative diseases.
Synthesemethoden
The synthesis of P4 involves the reaction of 1-benzyl-4-piperidone with 4-pyridylmethylamine and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction, to yield the final product. The purity and yield of P4 can be enhanced by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
P4 has been extensively studied for its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and anxiety. P4 has also been found to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the 5-HT2A receptor, which are implicated in the pathophysiology of depression and anxiety disorders.
Eigenschaften
Molekularformel |
C22H30N4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4/c1-2-4-20(5-3-1)18-25-14-16-26(17-15-25)22-8-12-24(13-9-22)19-21-6-10-23-11-7-21/h1-7,10-11,22H,8-9,12-19H2 |
InChI-Schlüssel |
RFPONPBYTQZVRU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)


amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)